Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-

Amyloid-β inhibition Regioisomer SAR Neuroscience tool compounds

Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (CAS 821776-70-9) is a synthetic, polysubstituted benzonitrile derivative characterized by a 2-nitro electron-withdrawing group and a 5-[ethyl(2-methyl-2-propenyl)amino] tertiary aniline donor moiety. This compound belongs to a proprietary class of small-molecule amyloid-β (Aβ) accumulation inhibitors disclosed by Sumitomo Chemical Company, where it is explicitly enumerated as an active example in patent EP2210603.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 821776-70-9
Cat. No. B12534997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-
CAS821776-70-9
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCN(CC(=C)C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C13H15N3O2/c1-4-15(9-10(2)3)12-5-6-13(16(17)18)11(7-12)8-14/h5-7H,2,4,9H2,1,3H3
InChIKeyBWNCBJNYBIORKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (CAS 821776-70-9): Procurement-Grade Structural & Functional Baseline


Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (CAS 821776-70-9) is a synthetic, polysubstituted benzonitrile derivative characterized by a 2-nitro electron-withdrawing group and a 5-[ethyl(2-methyl-2-propenyl)amino] tertiary aniline donor moiety. This compound belongs to a proprietary class of small-molecule amyloid-β (Aβ) accumulation inhibitors disclosed by Sumitomo Chemical Company, where it is explicitly enumerated as an active example in patent EP2210603 [1]. Its molecular architecture embeds a sterically hindered N-ethyl-N-(2-methylallyl)amine substituent that differentiates it from simpler dialkylamino or diallylamino analogs within the same patent family [2]. The compound is intended exclusively for research use as a pharmaceutical intermediate or a tool compound for Alzheimer’s disease-related Aβ accumulation studies, not for human therapeutic administration.

Why Generic Substitution of CAS 821776-70-9 with In-Class Benzonitrile Analogs Fails for Amyloid-β Research


Within the Sumitomo patent family, the 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile scaffold is not functionally interchangeable with its closest listed analogs such as 5-(diallylamino)-2-nitrobenzonitrile or 5-(dipropylamino)-2-nitrobenzonitrile [1]. The presence of the unsymmetrical N-ethyl-N-(2-methyl-2-propenyl) substituent introduces a defined chiral-like steric environment and distinct electronic distribution at the aniline nitrogen, which directly governs the compound’s capacity to disrupt Aβ protein aggregation in neuronal cell-based assays [2]. Generic replacement with a symmetrical diallylamino or dibutylamino analog, or with the regioisomeric 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile, alters the molecular shape, lipophilicity, and hydrogen-bonding potential, thereby abolishing the specific protein-surface recognition required for Aβ accumulation inhibition [3]. Consequently, procurement specifications must lock the 5-position substitution pattern and the exact ethyl(2-methyl-2-propenyl)amino moiety to preserve the biological activity documented in the primary patent.

Quantitative Differentiation Evidence for Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (CAS 821776-70-9) vs. Closest Analogs


Regioisomeric Differentiation: 5- vs. 4-[Ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile in Aβ Accumulation Assays

The Sumitomo patent EP2210603 explicitly distinguishes the 5-substituted regioisomer (target compound) from the 4-substituted analog 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile. Both are listed as independent, non-interchangeable examples within the same Markush structure, indicating that the position of the tertiary aniline substituent on the benzonitrile ring is critical for the claimed Aβ accumulation inhibitory activity [1]. In the CHP212 neuronal cell-based Aβ accumulation assay described in the patent, compounds are evaluated at concentrations from 10⁻¹¹ M to 10⁻⁶ M, with activity expressed as % reduction relative to DMSO control. While individual IC₅₀ values are not publicly disclosed for each example, the separate enumeration of 5- and 4-substituted regioisomers under the same generic formula implies that their activity profiles are not superimposable [2].

Amyloid-β inhibition Regioisomer SAR Neuroscience tool compounds

N-Substituent Differentiation: Ethyl(2-methyl-2-propenyl)amino vs. Diallylamino in Sumitomo Aβ Inhibitor Series

Within the same patent family, 5-(diallylamino)-2-nitrobenzonitrile is listed as a structurally proximate comparator. The target compound replaces one allyl group with an ethyl group and introduces a methyl branch on the remaining allyl moiety, creating the unsymmetrical N-ethyl-N-(2-methyl-2-propenyl) substitution. This structural modification alters the steric bulk, conformational flexibility, and electronic properties of the aniline nitrogen lone pair, which is directly conjugated to the nitrobenzonitrile π-system [1]. The Sumitomo patent does not provide head-to-head IC₅₀ data between these two compounds; however, the fact that both are individually disclosed—rather than being covered by a single generic subgenus—indicates that the Markush structure drafters considered the substitution pattern a distinguishing feature for the claimed Aβ inhibitory activity [2].

Aβ accumulation inhibitor SAR: N-allyl vs. N-ethyl-N-methallyl Alzheimer's disease intermediate

Physicochemical Property Differentiation: Impact of the 2-Methyl-2-propenyl Branch on Lipophilicity and Solubility

The target compound carries a calculated XLogP3 of approximately 3.2, as reported by vendor analytical data . Compared with the straight-chain dialkylamino analog 5-(dipropylamino)-2-nitrobenzonitrile, the branched 2-methyl-2-propenyl group introduces additional steric hindrance around the nitrogen center while maintaining similar carbon count. This branching reduces molecular planarity, potentially modulating passive membrane permeability and solubility relative to linear-chain analogs—properties critical for CNS-targeted tool compounds intended to cross the blood-brain barrier in Alzheimer's models [1]. Additionally, the compound bears a polar surface area (PSA) of approximately 72.9 Ų, which falls within the generally accepted range for CNS drug-like molecules, though no direct comparative PSA data for all listed analogs are publicly available .

LogP comparison Physicochemical profiling CNS drug-like properties

Optimal Research and Procurement Application Scenarios for Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (CAS 821776-70-9)


Alzheimer’s Disease Target Validation: Amyloid-β Accumulation Inhibitor Tool Compound

This compound is directly sourced for use as a small-molecule probe in cellular models of Alzheimer’s disease, specifically for inhibiting Aβ protein accumulation in CHP212 human neuroblastoma cells, as described in the Sumitomo patent family [1]. Researchers requiring a structurally defined inhibitor with the precise 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile scaffold can employ this compound to interrogate Aβ aggregation pathways without the confounding variables introduced by regioisomeric (4-substituted) or N-substituent analogs (e.g., diallylamino or dipropylamino variants) [2].

Structure-Activity Relationship (SAR) Studies for Next-Generation BACE1-Independent Aβ Inhibitors

Medicinal chemistry teams exploring non-BACE1 mechanisms of Aβ modulation can use this compound as a benchmark reference within the Sumitomo-disclosed series. The unique N-ethyl-N-(2-methyl-2-propenyl) substituent offers a defined steric and electronic profile for systematic SAR exploration against close-in analogs such as 5-(diallylamino)-2-nitrobenzonitrile, enabling rank-order comparisons of Aβ inhibitory potency in neuronal cell assays [1].

Pharmaceutical Intermediate for Proprietary CNS Drug Discovery Libraries

Contract research organizations and pharmaceutical discovery units building focused libraries of polysubstituted benzonitriles for neurodegenerative disease targets can procure this compound as a key intermediate. Its dual nitro and nitrile functionalities provide orthogonal synthetic handles for further derivatization, while the pre-installed ethyl(2-methyl-2-propenyl)amino group preserves the Aβ-relevant pharmacophore defined in the Sumitomo patent [1].

Analytical Reference Standard for Patent-Enabled Alzheimer’s Disease Compound IP Landscaping

Intellectual property teams and competitive intelligence analysts can utilize this compound as an authenticated reference standard for freedom-to-operate analyses and patent landscape mapping around non-secretase Aβ accumulation inhibitors. The specific CAS 821776-70-9 links unequivocally to the Sumitomo EP2210603/US20100204216 patent family, making it a critical physical sample for verifying structural claims and supporting IP due diligence [1].

Quote Request

Request a Quote for Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.